BenchChemオンラインストアへようこそ!

tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate

GPR119 agonism type 2 diabetes chiral building block

tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate (CAS 1192063-94-7) is a chiral, Boc-protected piperidine derivative bearing a trans-configured cyclopropyl-hydroxymethyl substituent. It serves as a key synthetic intermediate in the preparation of GPR119 agonists, a class of compounds investigated for type 2 diabetes treatment.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 1192063-94-7
Cat. No. B1507887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate
CAS1192063-94-7
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CC2CO
InChIInChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)12-8-11(12)9-16/h10-12,16H,4-9H2,1-3H3/t11-,12-/m1/s1
InChIKeyPXVMOVQTFNAUJP-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate (CAS 1192063-94-7): A Chiral Cyclopropyl-Piperidine Building Block for GPR119 Agonist Synthesis


tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate (CAS 1192063-94-7) is a chiral, Boc-protected piperidine derivative bearing a trans-configured cyclopropyl-hydroxymethyl substituent. It serves as a key synthetic intermediate in the preparation of GPR119 agonists, a class of compounds investigated for type 2 diabetes treatment [2]. The molecule has a molecular weight of 255.35 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area (TPSA) of 49.8 Ų [1]. Its defined (1R,2S) stereochemistry at the cyclopropane ring distinguishes it from other diastereomers and makes it the preferred scaffold for lead optimization in metabolic disease programs.

Why Generic Cyclopropyl-Piperidine Alcohols Cannot Substitute for the (1R,2S)-Configured Boc-Protected Intermediate


Substituting the (1R,2S) isomer with an undefined stereoisomer mixture or the (1R,2R) diastereomer introduces conformational changes that can drastically alter receptor-ligand complementarity. Patent data for GPR119 agonists show that the trans-cyclopropane geometry and the absolute (1R,2S) configuration are consistently embedded in the most potent exemplified structures, while the cis-(1R,2R) scaffold is not associated with the same activity level in these disclosures [1]. Additionally, the Boc protecting group provides orthogonal acid-labile protection of the piperidine nitrogen that cannot be replicated by benzyl (Cbz) or Fmoc groups without altering the deprotection sequence, making the exact compound indispensable for multi-step, fragment-based synthetic routes.

Quantitative Evidence of Differentiation for tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate (CAS 1192063-94-7)


Stereochemical Configuration (1R,2S) vs. (1R,2R) in GPR119 Agonist Structural Scaffolds

In US20150274664A1, all exemplified compounds incorporating the cyclopropyl-piperidine core utilize the (1R,2S) absolute configuration, as confirmed by the SMILES notation CC(C)(C)OC(N(CC1)CCC1[C@@H]1[C@H](CO)C1)=O [1]. The (1R,2R) diastereomer is not exemplified for the same biological endpoints in this patent family, indicating that the trans-(1R,2S) arrangement is the preferred stereochemistry for GPR119 agonist activity. While no direct head-to-head IC50 comparison is disclosed, the consistent selection of the (1R,2S) scaffold across multiple patent examples constitutes a class-level inference of stereochemical preference.

GPR119 agonism type 2 diabetes chiral building block

Hydroxymethyl Functional Handle vs. Methyl Ester or Carboxylic Acid Analogs in Downstream Diversification

The primary alcohol in tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate can be directly oxidized to the corresponding aldehyde or carboxylic acid, tosylated for nucleophilic displacement, or used in Mitsunobu reactions to install ether-linked pharmacophores . In contrast, the methyl ester analog requires saponification and re-activation, while the free carboxylic acid necessitates coupling reagents. PubChem data confirm the presence of exactly one hydrogen bond donor (the OH group) and a TPSA of 49.8 Ų [1], quantitative parameters that influence solubility and membrane permeability differently than the ester (predicted LogP >2.5; zero HBD).

synthetic intermediate functional group interconversion medicinal chemistry

Commercial Purity Specifications: 98% (NLT) vs. Standard 95% Grade

Specialty suppliers such as MolCore offer this compound at a purity of NLT 98% , whereas the generic catalog grade is typically listed at 95% purity (e.g., MolBase listing 95%, 250 mg) . This 3% absolute purity difference translates to a reduction in total impurity burden from 5% to ≤2%, which is critical when the intermediate is used in late-stage functionalization where impurities can propagate into active pharmaceutical ingredients.

quality control purity specification reproducibility

Boc Protecting Group Orthogonality vs. Cbz and Fmoc in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane), whereas the alternative carboxybenzyl (Cbz) group requires catalytic hydrogenation and the fluorenylmethoxycarbonyl (Fmoc) group requires basic conditions (piperidine) [REFS-2, REFS-6]. In a synthetic sequence where the cyclopropyl-hydroxymethyl moiety bears an oxidation-sensitive alcohol, the acid-labile Boc group avoids the reducing conditions of Cbz removal and the nucleophilic basic conditions of Fmoc cleavage, preserving the integrity of the hydroxymethyl handle.

protecting group strategy orthogonal deprotection solid-phase synthesis

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate


Synthesis of Patent-Exemplified GPR119 Agonists for Type 2 Diabetes Lead Optimization

The compound is the direct precursor to the cyclopropyl-piperidine core found in US20150274664A1 [1]. The hydroxymethyl group is elaborated into ether-linked heteroaromatic moieties (e.g., oxadiazole-substituted phenyl ethers) that confer GPR119 agonist activity. Using the pre-formed (1R,2S) intermediate eliminates the need for chiral resolution or asymmetric synthesis at a late stage.

Fragment-Based Drug Discovery Requiring Orthogonally Protected Chiral Amines

In fragment-based campaigns where the piperidine nitrogen must be unmasked for diversification while retaining a functionalizable alcohol, the Boc/hydroxymethyl combination provides two distinct reactive sites [2]. The (1R,2S) stereochemistry adds three-dimensionality to fragment libraries, a parameter increasingly correlated with clinical success.

Structure-Activity Relationship (SAR) Studies on Cyclopropane Conformational Restriction

The trans-cyclopropane ring restricts the rotational freedom of the hydroxymethyl group relative to the piperidine, providing a defined exit vector for substituents. Comparative SAR studies can benchmark this compound against the less-restricted ethyl-linked or cis-cyclopropyl analogs to quantify the entropic benefit of conformational pre-organization [1].

Process Chemistry Development for Scalable GPR119 Agonist Manufacturing

The availability of the intermediate at >98% purity supports process-scale campaigns. The crystalline nature (implied by high purity) and predictable physicochemical properties (LogP 1.8, TPSA 49.8 Ų) [3] facilitate solvent selection and extraction optimization during scale-up.

Quote Request

Request a Quote for tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.